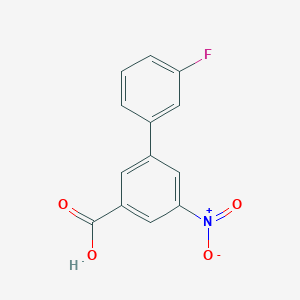

3-(3-Fluorophenyl)-5-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

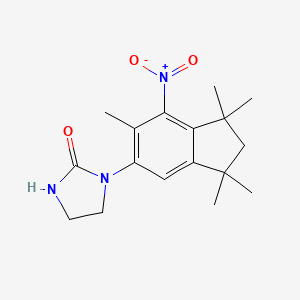

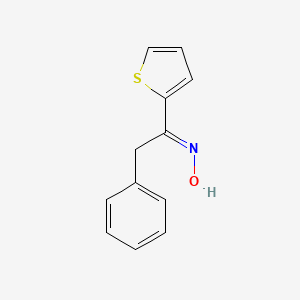

3-(3-Fluorophenyl)-5-nitrobenzoic acid (FNBA) is a synthetic compound that has been studied for a variety of applications in scientific research. FNBA is a chemical compound with a molecular formula of C8H5FNO3 and a molecular weight of 181.12 g/mol. It is a yellow-colored crystalline solid with a melting point of approximately 155°C. FNBA is soluble in organic solvents and is used in the synthesis of various organic compounds.

Scientific Research Applications

1. Radiosynthesis and PET Radioligands Development

3-(3-Fluorophenyl)-5-nitrobenzoic acid derivatives have been utilized in the development of positron emission tomography (PET) radioligands. These compounds, when labeled with fluorine-18, have shown potential in imaging brain receptors, such as the histamine subtype-3 receptors. For instance, specific chemotypes like nonimidazole 2-aminoethylbenzofurans have demonstrated moderately high brain uptake and a high proportion of receptor-specific signal in PET imaging, indicating their potential in neuroimaging applications (Bao et al., 2012).

2. Alzheimer's Disease Research

Derivatives of 3-(3-Fluorophenyl)-5-nitrobenzoic acid have been explored as imaging agents targeting amyloid beta (Abeta) plaques, which are significant in the diagnosis and monitoring of Alzheimer's disease. Specifically, 2-phenylbenzothiazoles containing the fluorine-18 label have demonstrated high binding affinities for Abeta plaques and are promising candidates as Abeta plaque imaging agents (Serdons et al., 2009).

3. Photoprotective Applications in Synthetic Chemistry

Certain derivatives, like 3-nitrophenyl compounds, have shown promise as photoprotective groups in synthetic chemistry. These groups can provide spatial and temporal control in chemical reactions and have potential applications in the development of photosensitive materials and compounds (Amit, Zehavi, & Patchornik, 1974).

4. Neurotoxicity and Neuroprotective Studies

3-Nitropropionic acid derivatives, structurally related to 3-(3-Fluorophenyl)-5-nitrobenzoic acid, have been studied for their neurotoxic effects and potential neuroprotective applications. These studies provide insights into the pathogenesis of specific neurodegenerative diseases and the role of free radicals and oxidative stress in these conditions (Beal et al., 1995).

5. Antineoplastic and Chemotherapeutic Research

Compounds related to 3-(3-Fluorophenyl)-5-nitrobenzoic acid have been investigated for their antineoplastic effects and potential to enhance the efficacy of existing chemotherapeutic agents. For instance, studies have shown that certain triterpenes can augment the inhibitory effects of anticancer drugs on the growth of specific cancer cells and suppress experimental metastasis in vivo (Yamai et al., 2009).

properties

IUPAC Name |

3-(3-fluorophenyl)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(6-9)15(18)19/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGWTOSTMMNQKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673405 |

Source

|

| Record name | 3'-Fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214381-81-3 |

Source

|

| Record name | 3'-Fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B1391459.png)

![Tert-butyl 2-phenyl-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1391462.png)